molecular formula C9H9FO3 B8150962 Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate

Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate

Cat. No.: B8150962
M. Wt: 184.16 g/mol
InChI Key: OZWVNPXTZINRCX-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate is an organic compound with the chemical formula C9H9FO3 It features a fluorine atom and a hydroxyl group substituted on a phenylacetic acid structure, esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate typically involves the esterification of (4-Fluoro-3-hydroxyphenyl) acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Fluoro-3-oxophenyl) acetic acid or (4-Fluoro-3-hydroxyphenyl) acetic acid.

    Reduction: Formation of (4-Fluoro-3-hydroxyphenyl) ethanol.

    Substitution: Formation of various substituted phenylacetic acid esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxyphenyl) acetic acid methyl ester
  • (3-Fluoro-4-hydroxyphenyl) acetic acid methyl ester
  • (4-Fluoro-3-methoxyphenyl) acetic acid methyl ester

Uniqueness

Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds.

Properties

IUPAC Name

methyl 2-(4-fluoro-3-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWVNPXTZINRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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